molecular formula C5H11NO B043090 Tetrahydrofurfurylamine CAS No. 4795-29-3

Tetrahydrofurfurylamine

Cat. No.: B043090
CAS No.: 4795-29-3
M. Wt: 101.15 g/mol
InChI Key: YNOGYQAEJGADFJ-UHFFFAOYSA-N
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Description

Tetrahydrofurfurylamine is an organic compound with the molecular formula C5H11NO. It is a derivative of furfurylamine, where the furan ring is fully hydrogenated to form a tetrahydrofuran ring. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfurylamine can be synthesized through the reductive amination of furfuryl alcohol. This process involves the use of a hydrogenation catalyst such as RANEY® nickel in the presence of ammonia and hydrogen. The reaction conditions typically include a hydrogen pressure of 1.0 MPa and a temperature optimized for high yield .

Industrial Production Methods: In industrial settings, this compound is produced by subjecting a mixture of furfural and a primary amine to liquid-phase catalytic hydrogenation. The hydrogenation catalyst used can be cobalt-based or nickel-based . This method ensures a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofurfurylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced under specific conditions.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon can be used for further reduction.

    Substitution: Reagents such as alkyl halides can be used in substitution reactions.

Major Products:

    Oxidation: Produces corresponding oxides.

    Reduction: Can yield more reduced amine derivatives.

    Substitution: Results in substituted this compound derivatives.

Scientific Research Applications

Tetrahydrofurfurylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Furfurylamine: The non-hydrogenated form of tetrahydrofurfurylamine.

    Hydroxymethylfurfural: Another furan derivative with different functional groups.

    Piperidine: A similar cyclic amine with different structural properties.

Uniqueness: this compound is unique due to its fully hydrogenated tetrahydrofuran ring, which imparts different chemical reactivity and stability compared to its non-hydrogenated counterparts .

Properties

IUPAC Name

oxolan-2-ylmethanamine
Source PubChem
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InChI

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2
Source PubChem
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InChI Key

YNOGYQAEJGADFJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(OC1)CN
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Molecular Formula

C5H11NO
Record name TETRAHYDROFURFURYLAMINE
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DSSTOX Substance ID

DTXSID40863454
Record name 2-Furanmethanamine, tetrahydro-
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Molecular Weight

101.15 g/mol
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Physical Description

Tetrahydrofurfurylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Used to make other chemicals and as a photographic chemical.
Record name TETRAHYDROFURFURYLAMINE
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CAS No.

4795-29-3
Record name TETRAHYDROFURFURYLAMINE
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Record name 2-Furanmethanamine, tetrahydro-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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